1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentyl group, a tetrahydroindazole moiety, and a methoxyethyl urea group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:
Formation of the Tetrahydroindazole Core: The starting material, often a substituted cyclopentanone, undergoes a cyclization reaction with hydrazine to form the tetrahydroindazole core.
Alkylation: The tetrahydroindazole core is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated tetrahydroindazole with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the urea or methoxyethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indazole derivatives.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indazole moiety could be crucial for binding to specific molecular targets, while the urea group might enhance its solubility or stability.
Comparison with Similar Compounds
Similar Compounds
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
The presence of the methoxyethyl group in 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea may confer unique properties, such as enhanced solubility in organic solvents or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-23-11-10-18-17(22)19-12-15-14-8-4-5-9-16(14)21(20-15)13-6-2-3-7-13/h13H,2-12H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPZWFUPJASME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.